4-(1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyrrole ring, and a chromene core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific biological activity being studied, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydro-3-quinoline
- 4-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-phenyl-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydro-3-quinoline
Uniqueness
What sets 4-(1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart from similar compounds is its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-23(2)10-16(26)21-19(11-23)29-22(25-7-3-4-8-25)15(12-24)20(21)14-5-6-17-18(9-14)28-13-27-17/h3-9,20H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVQADKAVEMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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